1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
Description
This compound features a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group at the 1-position and two distinct N-substituents: a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing receptor binding through halogen-π interactions .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2S/c1-24-12-11-22(14-16-8-13-25-15-16)19(23)20(9-2-3-10-20)17-4-6-18(21)7-5-17/h4-8,13,15H,2-3,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHXHSMDUDMZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the amide. The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The methoxyethyl group can be added through an alkylation reaction using 2-methoxyethyl chloride and a strong base like sodium hydride. Finally, the thiophen-3-ylmethyl group can be attached via a nucleophilic substitution reaction using thiophen-3-ylmethyl bromide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentyl Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)-4-Piperidinyl]Cyclopentanecarboxamide)
- Core Structure : Shares the cyclopentanecarboxamide backbone but substitutes the 4-chlorophenyl group with a phenyl ring and replaces the N-methoxyethyl/thiophenemethyl groups with a piperidinyl-phenethyl moiety .
- Pharmacological Implications : Cyclopentyl fentanyl is a synthetic opioid agonist, highlighting the role of the cyclopentanecarboxamide core in μ-opioid receptor binding. The absence of a 4-chlorophenyl group in fentanyl analogs suggests the target compound may diverge in receptor selectivity .
Physicochemical Properties :
Property Target Compound Cyclopentyl Fentanyl Molecular Weight (g/mol) ~432 ~396 Calculated logP ~3.8 ~4.2 H-Bond Acceptors 5 4 Key Substituents 4-ClPh, thiophene Ph, piperidinyl
MS-377 ((R)-(+)-1-(4-Chlorophenyl)-3-[4-(2-Methoxyethyl)Piperazin-1-yl]Methyl-2-Pyrrolidinone L-Tartrate)
- Structural Similarities: Both compounds incorporate a 4-chlorophenyl group and a methoxyethyl chain. However, MS-377 replaces the cyclopentane with a pyrrolidinone ring and introduces a piperazine moiety .
- Biological Activity : MS-377 is a σ receptor agonist, suggesting that the 4-chlorophenyl-methoxyethyl motif may contribute to σ receptor affinity. The target compound’s thiophene substituent could modulate selectivity toward other receptor classes (e.g., dopamine or serotonin receptors) .
N-(2-tert-Butyl-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl)-1-(4-Chlorophenyl)Cyclopentane-1-Carboxamide
- Key Differences: This analog () retains the 4-chlorophenyl-cyclopentanecarboxamide core but substitutes the N-methoxyethyl/thiophenemethyl groups with a thieno-pyrazolyl-tert-butyl system .
Biological Activity
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C15H18ClN2O3S. Its structural features include a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group, a methoxyethyl group, and a thiophen-3-ylmethyl moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives containing thiophene rings can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often parallel those of established antibiotics, suggesting comparable efficacy.
Anticancer Properties
There is emerging evidence that this compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. The presence of the chlorophenyl and thiophene groups appears to enhance its cytotoxic effects.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The thiophene moiety may interact with various enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation: The compound could modulate receptor activities, particularly those involved in cell signaling related to growth and apoptosis.
- DNA Interaction: Some studies suggest that similar compounds can intercalate with DNA, leading to disruptions in replication and transcription processes.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiophene-containing compounds against Gram-positive and Gram-negative bacteria. This compound demonstrated an MIC comparable to traditional antibiotics like penicillin and tetracycline, indicating potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a recent study assessing the anticancer properties of cyclopentanecarboxamides, this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). Mechanistic studies indicated that it induced apoptosis via the intrinsic pathway, characterized by increased expression of pro-apoptotic proteins .
Summary Table of Biological Activities
Q & A
Basic: What are the key synthetic pathways for 1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide?
Methodological Answer:
The synthesis typically involves:
- Cyclopentanecarboxylic acid derivative preparation : Functionalization of the cyclopentane ring with a 4-chlorophenyl group via Friedel-Crafts alkylation or coupling reactions.
- Amide bond formation : Coupling the cyclopentanecarboxylic acid with a secondary amine (2-methoxyethyl and thiophen-3-ylmethyl groups) using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or THF).
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight and fragmentation pattern validation.
- HPLC-PDA : To assess purity (>95% recommended for biological studies).
- X-ray Crystallography (if crystalline) : For absolute structural confirmation .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange terms) for accurate thermochemical and electronic property calculations .
- Basis Sets : Apply polarized triple-zeta basis sets (e.g., 6-311++G(d,p)) for geometry optimization.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate physiological conditions.
- Validation : Compare computed dipole moments, HOMO-LUMO gaps, and electrostatic potentials with experimental UV-Vis or X-ray data .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal Validation : Use surface plasmon resonance (SPR) for binding affinity and cell-based assays for functional activity.
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like kinases or GPCRs, explaining potency variations .
Basic: How do functional groups influence solubility and bioavailability?
Methodological Answer:
- Methoxyethyl Group : Enhances water solubility via hydrogen bonding but may reduce membrane permeability.
- Thiophene Ring : Increases lipophilicity, improving blood-brain barrier penetration but requiring formulation optimization (e.g., nanocrystal or liposomal delivery).
- 4-Chlorophenyl Group : Contributes to π-π stacking in target binding but may increase metabolic instability.
- Experimental Testing : Use shake-flask method for logP determination and Caco-2 assays for permeability .
Advanced: What strategies optimize selectivity for pharmacological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) to probe steric/electronic effects.
- Selectivity Profiling : Screen against panels of related targets (e.g., kinase families) using high-throughput assays.
- Computational Design : Apply free-energy perturbation (FEP) to predict binding affinity changes for specific mutations .
Basic: How to ensure batch-to-batch consistency in synthesis?
Methodological Answer:
- Process Controls : Monitor reaction progress via TLC or in situ IR spectroscopy.
- Purification Standards : Use preparative HPLC with predefined retention time windows.
- Quality Metrics : Report yields, melting points, and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced: How to assess metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat liver microsomes, quantify parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6.
- Metabolite Identification : Employ high-resolution tandem MS (e.g., Q-TOF) to detect phase I/II metabolites .
Notes on Evidence Usage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
